6-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid
Description
6-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid (CAS No. 1439896-85-1) is a pyrimidine derivative with a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol. It features a pyrimidine ring substituted at the 6-position with a 2-methoxyethoxy group and a carboxylic acid group at the 4-position. This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis, particularly in the development of pharmaceuticals targeting infectious diseases and metabolic disorders .
The 2-methoxyethoxy substituent enhances solubility in polar solvents due to its ether oxygen, while maintaining moderate lipophilicity, making it advantageous for drug design. Its structural flexibility allows for further derivatization, such as amidation or esterification, to optimize pharmacokinetic properties.
Properties
IUPAC Name |
6-(2-methoxyethoxy)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-2-3-14-7-4-6(8(11)12)9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXHHMLVOAWDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=NC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233206 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-85-1 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methoxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of pyrimidine derivatives with 2-methoxyethanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
6-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As an antifolate agent, it inhibits the activity of enzymes involved in the synthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-4-carboxylic Acid Derivatives
Structural and Physicochemical Properties
The table below compares key physicochemical parameters and applications of 6-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid with structurally related compounds:
*Acidity values estimated based on substituent electronic effects.
Key Observations :
- Acidity : The electron-withdrawing chloro group in 6-chloro derivatives significantly lowers pKa (~1.8–2.3), enhancing reactivity in nucleophilic substitutions. In contrast, the electron-donating 2-methoxyethoxy group raises pKa (~3.5–4.0), reducing acidity compared to unsubstituted pyrimidine-4-carboxylic acid .
- Solubility : The 2-methoxyethoxy and difluoroethoxy groups improve aqueous solubility compared to aryl-substituted analogs (e.g., 6-(4-methoxyphenyl)) .
- Tautomerism: 6-Hydroxy derivatives exhibit keto-enol tautomerism, influencing their reactivity and hydrogen-bonding patterns in crystal structures .
6-Hydroxy-4-pyrimidinecarboxylic Acid
- Reactivity: The hydroxyl group participates in tautomerism (keto-enol forms), enabling diverse hydrogen-bonding interactions in self-assembly processes. However, its lower acidity limits utility in esterification reactions compared to the methoxyethoxy analog .
- Applications : Used in studies on tautomeric equilibria and as a precursor for metal-organic frameworks .
6-Chloro-pyrimidine-4-carboxylic Acid
- Reactivity: The chloro group acts as a leaving group, facilitating nucleophilic displacement reactions (e.g., amination, thiolation). This reactivity is exploited in synthesizing antitubercular amides (e.g., 6-(benzyl(methyl)amino) derivatives) .
- Applications : Key intermediate in covalent inhibitors and agrochemicals .
6-(4-Methoxyphenyl)-pyrimidine-4-carboxylic Acid
- Bioactivity : Aryl-substituted derivatives demonstrate antimicrobial activity, attributed to enhanced lipophilicity and π-π stacking with biological targets .
6-(2,2-Difluoroethoxy)-pyrimidine-4-carboxylic Acid
- Metabolic Stability : Fluorine substitution reduces metabolic degradation, making it valuable in prolonged-action therapeutics .
Biological Activity
6-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a methoxyethoxy substituent at the 6-position and a carboxylic acid group at the 4-position of the pyrimidine ring, which may influence its interaction with biological targets.
- Molecular Formula : C10H13N3O4
- Molecular Weight : 239.23 g/mol
- Melting Point : Not specified in the available literature.
- Solubility : Soluble in organic solvents; specific solubility data not provided.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group can facilitate hydrogen bonding and ionic interactions, while the methoxyethoxy group may enhance lipophilicity, allowing better membrane permeability.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that modifications in the pyrimidine structure can lead to significant variations in biological potency against cancer cell lines.
| Compound | Activity (IC50) | Target |
|---|---|---|
| This compound | TBD | Various cancer cell lines |
| Related pyrimidine derivatives | Varies (0.1 - 10 µM) | Specific cancer targets |
Note: Specific IC50 values for this compound are yet to be established in available literature.
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis suggests that modifications at the 6-position significantly impact biological activity. The presence of electron-donating groups (EDGs) enhances activity, while electron-withdrawing groups (EWGs) may reduce it.
Case Studies
- In Vitro Studies : A study on pyrimidine derivatives demonstrated that compounds with similar structures exhibited moderate to potent activity against various cancer cell lines, including breast and lung cancers. The introduction of polar substituents was shown to improve binding affinity to target proteins.
- Mechanistic Insights : Chemoproteomic analyses have identified potential molecular targets for related compounds, suggesting that these derivatives may operate through novel mechanisms distinct from traditional chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
